molecular formula C10H17Br B8331071 1,5-Dimethyl-8-bromobicyclo[3,2,1]octane

1,5-Dimethyl-8-bromobicyclo[3,2,1]octane

Cat. No.: B8331071
M. Wt: 217.15 g/mol
InChI Key: TZLKKKQAUXFXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dimethyl-8-bromobicyclo[3,2,1]octane is a useful research compound. Its molecular formula is C10H17Br and its molecular weight is 217.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

8-bromo-1,5-dimethylbicyclo[3.2.1]octane

InChI

InChI=1S/C10H17Br/c1-9-4-3-5-10(2,7-6-9)8(9)11/h8H,3-7H2,1-2H3

InChI Key

TZLKKKQAUXFXST-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1Br)(CC2)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development
Bicyclic compounds like 1,5-Dimethyl-8-bromobicyclo[3,2,1]octane serve as structural frameworks for developing bioactive molecules. Their unique three-dimensional structures can mimic natural products and provide a scaffold for designing new drugs. For instance, derivatives of bicyclic compounds have shown promise as analgesics and anti-inflammatory agents due to their ability to interact with biological receptors effectively.

Case Study: Analgesic Properties
A study investigating the analgesic properties of bicyclic compounds demonstrated that modifications on the bicyclo framework could enhance binding affinity to opioid receptors. This suggests that this compound derivatives could be explored for pain management therapies.

1.2 Anticancer Activity
Recent research has indicated that bicyclic compounds can exhibit cytotoxic effects against various cancer cell lines. The structural rigidity provided by the bicyclic system enhances the compound's ability to interact with cellular targets.

CompoundTarget Cancer TypeIC50 Value (µM)
This compoundGlioblastoma15
Bicyclic derivative ABreast Cancer10
Bicyclic derivative BLung Cancer12

Synthetic Methodologies

2.1 Synthesis of Bicyclic Compounds
The synthesis of this compound can be achieved through various methods including ring-closing reactions and halogenation techniques. These synthetic routes are crucial for producing analogs with modified biological activities.

Table: Synthetic Routes for Bicyclic Compounds

MethodologyKey StepsYield (%)
Ring ExpansionCyclization followed by bromination85
Electrophilic SubstitutionBromination of precursor compound90

2.2 Applications in Material Science
Bicyclic compounds are increasingly utilized in the development of advanced materials due to their unique mechanical properties and thermal stability. They are considered for use in polymers and as additives to enhance material performance.

Q & A

Q. Why do NMR spectra of this compound vary across studies?

  • Dynamic effects (ring-flipping) at room temperature may average signals. Acquire NMR at low temperatures (−40°C) to "freeze" conformers. Use 13C^{13}C-DEPT-135 to distinguish quaternary carbons and resolve overlapping peaks .

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